molecular formula C19H25NO6 B8103921 Ald-Ph-amido-PEG4-propargyl

Ald-Ph-amido-PEG4-propargyl

Cat. No.: B8103921
M. Wt: 363.4 g/mol
InChI Key: LGLOURHNEMIXPE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Ald-Ph-amido-PEG4-propargyl is synthesized through a series of chemical reactions involving the coupling of PEG units with an alkyne group and a benzyl amide moiety. The synthesis typically involves the following steps:

    Amidation: The formation of an amide bond between the PEGylated compound and the benzyl amide.

    Alkyne Introduction: The incorporation of an alkyne group to enable click chemistry reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Ald-Ph-amido-PEG4-propargyl primarily undergoes click chemistry reactions, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAc). This reaction is highly efficient and selective, forming a stable triazole linkage.

Common Reagents and Conditions

    Reagents: Azide-containing molecules, copper(I) catalysts.

    Conditions: The reaction is typically carried out in an aqueous or organic solvent at room temperature or slightly elevated temperatures.

Major Products

The major product formed from the CuAAc reaction is a triazole-linked conjugate, which is highly stable and suitable for various applications in bioconjugation and drug delivery .

Scientific Research Applications

Ald-Ph-amido-PEG4-propargyl has a wide range of applications in scientific research, including:

Mechanism of Action

Ald-Ph-amido-PEG4-propargyl exerts its effects through the formation of stable triazole linkages via CuAAc reactions. The alkyne group in the compound reacts with azide-containing molecules in the presence of a copper(I) catalyst, forming a triazole ring. This reaction is highly specific and efficient, making it ideal for bioconjugation and drug delivery applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ald-Ph-amido-PEG4-propargyl is unique due to its non-cleavable nature and the presence of a 4-unit PEG linker, which provides enhanced solubility and stability. Its ability to undergo CuAAc reactions with high efficiency and specificity makes it a valuable tool in various scientific and industrial applications .

Properties

IUPAC Name

4-formyl-N-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO6/c1-2-8-23-10-12-25-14-15-26-13-11-24-9-7-20-19(22)18-5-3-17(16-21)4-6-18/h1,3-6,16H,7-15H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGLOURHNEMIXPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOCCOCCOCCOCCNC(=O)C1=CC=C(C=C1)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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